3-Methylamino-1,2-propanediol

Pharmaceutical Intermediates Analytical Chemistry Process Chemistry

3-Methylamino-1,2-propanediol (CAS 40137-22-2), also designated as 3-(methylamino)propane-1,2-diol or N-methyl-3-amino-1,2-propanediol, is a secondary amino alcohol characterized by a three-carbon diol backbone functionalized with a methylamino group. This small-molecule intermediate (C₄H₁₁NO₂; MW 105.14 g/mol) is a clear, viscous liquid at ambient temperature with a density of approximately 1.095 g/mL at 20°C and a boiling range of 239–247°C at atmospheric pressure.

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 40137-22-2
Cat. No. B1225494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylamino-1,2-propanediol
CAS40137-22-2
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCNCC(CO)O
InChIInChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3
InChIKeyWOMTYMDHLQTCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylamino-1,2-propanediol (CAS 40137-22-2) Technical Identity and Baseline Procurement Profile


3-Methylamino-1,2-propanediol (CAS 40137-22-2), also designated as 3-(methylamino)propane-1,2-diol or N-methyl-3-amino-1,2-propanediol, is a secondary amino alcohol characterized by a three-carbon diol backbone functionalized with a methylamino group [1]. This small-molecule intermediate (C₄H₁₁NO₂; MW 105.14 g/mol) is a clear, viscous liquid at ambient temperature with a density of approximately 1.095 g/mL at 20°C and a boiling range of 239–247°C at atmospheric pressure [2]. Its structure confers both hydrophilic character, evidenced by complete water miscibility, and basicity with a pH of 11.5 in aqueous solution (100 g/L, H₂O, 20°C) . The compound serves as an indispensable pharmaceutical intermediate, with its global market valued at approximately US$ 52 million in 2023 and projected to reach US$ 74–75.9 million by 2030 [3].

Why Generic Substitution is Not Viable for 3-Methylamino-1,2-propanediol (CAS 40137-22-2)


The substitution of 3-Methylamino-1,2-propanediol (MAPD) with structurally related amino-propanediols, such as 3-amino-1,2-propanediol (APD) or 3-dimethylamino-1,2-propanediol, is not a straightforward procurement alternative. While these compounds share a common diol backbone, they are directed toward divergent downstream chemical pathways and end-product requirements. MAPD is the specific and essential intermediate for the synthesis of Iopromide, a widely used non-ionic X-ray/CT contrast agent [1]. In contrast, the unmethylated analog APD is a key building block for a different set of contrast agents, namely Iohexol and Ioversol [2]. Furthermore, the dimethylamino variant is primarily utilized in applications such as cationic lipid synthesis for gene transfection, not in contrast media production [3]. Consequently, a simple in-class substitution would fundamentally alter the synthetic route and final product identity, as these intermediates are not functionally interchangeable within the context of specific active pharmaceutical ingredient (API) syntheses. The quantitative evidence presented below substantiates this necessity for precise selection based on measurable and application-critical performance attributes.

Product-Specific Quantitative Evidence Guide for 3-Methylamino-1,2-propanediol (CAS 40137-22-2)


Achievable Purity Exceeds 99.5% (GC) in Optimized Synthesis, a Critical Specification for API Intermediates

An optimized synthesis method, as disclosed in patent literature, consistently yields 3-Methylamino-1,2-propanediol with a purity exceeding 99.5% as determined by gas chromatography (GC). This represents a quantifiable improvement over standard commercial grades, which are typically specified at ≥98.0% purity [1]. The achievement of >99.5% purity is specifically enabled by process improvements including precise control of reaction temperature staging and reduced-pressure distillation, which minimize the formation and carryover of impurities [2]. This level of purity is essential for meeting the stringent quality requirements of pharmaceutical intermediates used in the synthesis of active pharmaceutical ingredients (APIs) like Iopromide, where the presence of even trace-level impurities can impact the safety and efficacy profile of the final drug product [3].

Pharmaceutical Intermediates Analytical Chemistry Process Chemistry

Unique Market Position as the Exclusively Validated Intermediate for Iopromide Synthesis

3-Methylamino-1,2-propanediol (MAPD) is unequivocally established as the primary and essential intermediate for the production of Iopromide, a leading non-ionic iodinated contrast agent used in computed tomography (CT) imaging [1]. Market analysis confirms that MAPD's application is singularly focused on Iopromide synthesis, with its global market size reaching approximately US$ 52.5 million in 2024 and projected to grow at a CAGR of 5.5% through 2032, directly tied to the demand for CT diagnostic procedures [2]. This application-specific demand creates a clear and quantifiable distinction from its closest analog, 3-amino-1,2-propanediol (APD), which serves as the key intermediate for a different set of contrast agents, Iohexol and Ioversol, and has a separate global market estimated at US$ 95 million by 2029 [3]. The dimethylamino analog, 3-(dimethylamino)-1,2-propanediol, is not associated with contrast agent synthesis, instead being used for applications such as preparing the cationic lipid DOTMA for DNA transfection [4].

Contrast Media Pharmaceutical Intermediates Medical Imaging

Distinct Physicochemical Profile: Density, Boiling Point, and Basicity Differentiate from Primary and Tertiary Amine Analogs

The secondary amine nature of 3-Methylamino-1,2-propanediol confers a distinct set of physicochemical properties compared to its primary (3-amino-1,2-propanediol) and tertiary (3-dimethylamino-1,2-propanediol) amine analogs. Specifically, MAPD exhibits a density of 1.095 g/mL at 20°C, which is lower than the density of the primary amine analog, 3-amino-1,2-propanediol (1.185–1.187 g/mL), but higher than the tertiary amine analog, 3-(dimethylamino)-1,2-propanediol (1.004 g/mL at 25°C) [1]. Similarly, its boiling point of 247°C (at 760 mmHg) is lower than that of 3-amino-1,2-propanediol (264–265°C) and higher than that of 3-(dimethylamino)-1,2-propanediol (216–217°C) [2]. The pH of a 100 g/L aqueous solution of MAPD is 11.5, reflecting its basicity as a secondary amine, which influences its reactivity and handling requirements . These quantifiable differences in fundamental properties are critical for analytical method development, process engineering (e.g., distillation parameter optimization), and safe handling protocols.

Physicochemical Properties Analytical Reference Chemical Handling

Best Research and Industrial Application Scenarios for 3-Methylamino-1,2-propanediol (CAS 40137-22-2)


GMP-Compliant Synthesis of Iopromide API for Commercial CT Contrast Media

This scenario involves the large-scale, GMP-compliant manufacture of Iopromide, a non-ionic iodinated contrast agent. The procurement of 3-Methylamino-1,2-propanediol with a purity specification of ≥99.5% (GC) is a mandatory quality requirement, as established in Section 3. This high-purity intermediate is essential to meet the stringent impurity profiles required for injectable pharmaceutical products, where the presence of process-related impurities from lower-grade MAPD could lead to batch rejection or, in a clinical setting, contribute to adverse patient reactions [1][2].

Process Development and Optimization for High-Purity MAPD Production

Chemical engineers and process chemists engaged in optimizing the synthesis of MAPD for internal use or commercial supply can leverage the patented two-stage amination and reduced-pressure distillation methods, as detailed in the quantitative evidence from Section 3. This application scenario is focused on achieving the critical >99.5% purity threshold through controlled reaction parameters (e.g., vacuum level ≥0.099 MPa, temperature 130-160°C) to minimize impurities and maximize yield, thereby reducing overall cost of goods and ensuring a consistent supply of high-quality material for downstream API synthesis [3].

Analytical Method Development and Quality Control Release Testing

Analytical chemists in quality control (QC) laboratories will utilize the distinct physicochemical properties of MAPD—specifically its density (1.095 g/mL at 20°C) and boiling point (247°C)—as critical reference data for method development, instrument calibration, and material identity verification. As established in Section 3, these properties are quantifiably different from related amino-propanediols, allowing for the development of robust, discriminating analytical methods (e.g., GC-FID purity assays, refractive index specifications) to confirm the identity and purity of incoming batches, thereby preventing costly misidentification and ensuring compliance with pharmacopoeial monographs and internal specifications [4].

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